molecular formula C22H26N2O5 B606771 Coumarin 343 X carboxylic acid CAS No. 946123-11-1

Coumarin 343 X carboxylic acid

Cat. No.: B606771
CAS No.: 946123-11-1
M. Wt: 398.46
InChI Key: HCUGYFCWVUOZRK-UHFFFAOYSA-N
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Description

Coumarin 343 X carboxylic acid is a blue-emitting fluorophore commonly used as a laser dye. It is known for its ability to serve as a Förster Resonance Energy Transfer (FRET) donor for fluorescein . This compound is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives, including coumarin 343 X carboxylic acid, typically involves classical reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . These reactions often require specific catalysts and conditions:

    Pechmann Condensation: This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.

    Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.

    Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.

Industrial Production Methods: Industrial production of coumarin derivatives often employs scalable methods such as the Knoevenagel condensation, which can be carried out under mild conditions with high yields. The use of green solvents and catalysts is also becoming more prevalent to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Coumarin 343 X carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and carboxylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of coumarin 343 X carboxylic acid primarily involves its ability to absorb and emit light, making it useful in fluorescence-based applications. The carboxylic acid group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can act as a Michael acceptor in conjugate additions, facilitating the formation of various functionalized products .

Properties

IUPAC Name

6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUGYFCWVUOZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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